2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole
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Overview
Description
2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives.
Scientific Research Applications
2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzimidazole: Lacks the piperidine moiety, which may result in different pharmacological properties.
1-(Piperidin-4-ylmethyl)-1H-benzimidazole: Similar structure but without the methyl group on the benzimidazole core.
Uniqueness
2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole is unique due to the presence of both the benzimidazole core and the piperidine moiety, which may confer distinct pharmacological and chemical properties compared to its analogs.
Biological Activity
2-Methyl-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and antifungal properties, supported by various research findings.
- Molecular Formula : C13H17N3
- Molecular Weight : 215.29 g/mol
- CAS Number : 38385-95-4
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. A study identified a derivative with an IC50 value of 0.86 μM for nitric oxide (NO) production and 1.87 μM for tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, indicating strong inhibitory activity compared to traditional anti-inflammatory drugs like ibuprofen .
Compound | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
---|---|---|
Derivative 6e | 0.86 | 1.87 |
Furthermore, Western blot analysis revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, which are critical in the inflammatory response .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated against various bacterial strains. Studies indicate that modifications in the piperidine ring enhance antibacterial activity. For instance, compounds with hydroxy, methyl, and nitro substitutions on the phenyl ring demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
In particular, one study highlighted that a specific derivative exhibited complete bactericidal activity against these strains within eight hours .
Antifungal Activity
In addition to its antibacterial properties, derivatives of this compound have shown antifungal activity against various fungal species. The structure-activity relationship studies suggest that certain modifications on the benzimidazole ring can enhance antifungal efficacy, although specific data on this compound's antifungal activity remains limited.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the benzimidazole scaffold, where several compounds were tested for their biological activities. Among these, one derivative demonstrated a remarkable ability to inhibit both NO and TNF-α production effectively, highlighting its potential as a therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
2-methyl-1-(piperidin-4-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-11-16-13-4-2-3-5-14(13)17(11)10-12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIPDQVHELDJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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